

Application Notes and Protocols for Amezalpat in Liver Cancer Studies

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Compound of Interest

Compound Name: Amezalpat

Cat. No.: B15542254

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Introduction

Amezalpat (TPST-1120) is an orally available, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPAR α).^[1] PPAR α is a transcription factor that plays a critical role in the regulation of fatty acid oxidation (FAO), a metabolic pathway frequently exploited by cancer cells to meet their high energy demands.^[2] In hepatocellular carcinoma (HCC), PPAR α is often highly expressed, correlating with tumor growth and suppression of the anti-tumor immune response.^[3] **Amezalpat**'s mechanism of action is twofold: it directly targets the metabolic requirements of cancer cells by inhibiting FAO and remodels the tumor microenvironment to be more favorable for an anti-cancer immune response.

Clinical trial data has shown that **Amezalpat**, in combination with standard-of-care therapies such as atezolizumab and bevacizumab, improves clinical outcomes for patients with unresectable or metastatic HCC. These application notes provide a summary of key data and detailed protocols for preclinical evaluation of **Amezalpat** in liver cancer models.

Data Presentation

Table 1: Clinical Trial Efficacy Data for Amezalpat in First-Line HCC

Endpoint	Amezalpat + Atezolizumab/ Bevacizumab	Atezolizumab/ Bevacizumab Alone	Hazard Ratio (HR)	Data Cutoff
Median Overall Survival (OS)	21 months	15 months	0.65	Feb 14, 2024
Confirmed Objective Response Rate (ORR)	30%	13.3%	N/A	Apr 20, 2023
Median Progression-Free Survival (PFS)	7 months	4.27 months	Favors Amezalpat Arm	Apr 20, 2023

Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial (NCT04524871).

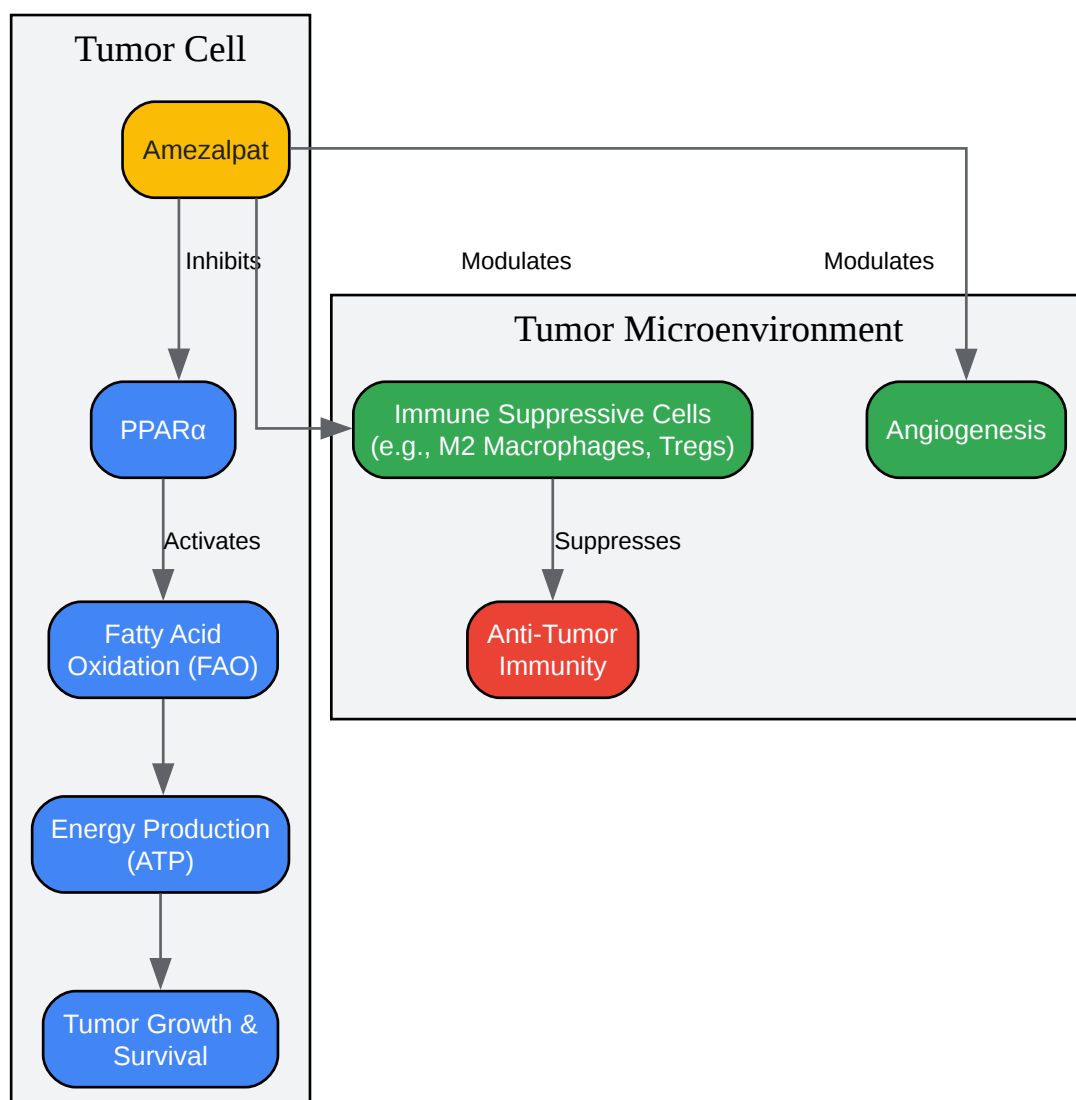
Table 2: Efficacy in Biomarker Subpopulations

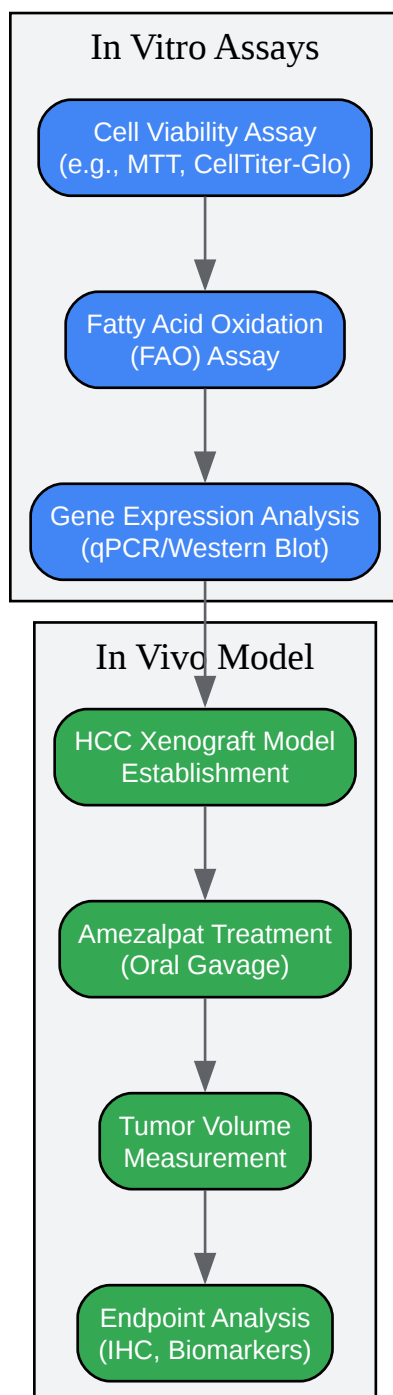
Subpopulation	Endpoint	Amezalpat Combination Arm	Control Arm
PD-L1 Negative	Confirmed ORR	27%	7%
β-catenin Activating Mutations	Confirmed ORR	43%	N/A
β-catenin Activating Mutations	Disease Control Rate (DCR)	100%	N/A

Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial.

Signaling Pathways and Experimental Workflows

Amezalpat's Dual Mechanism of Action





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References

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- 3. ascopubs.org [ascopubs.org]
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